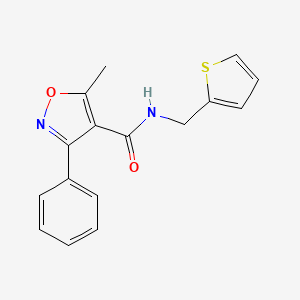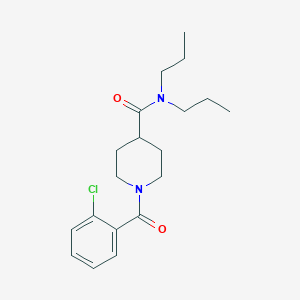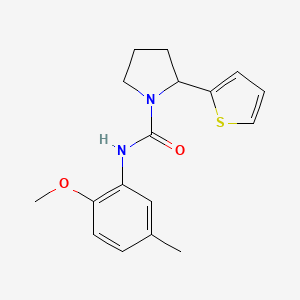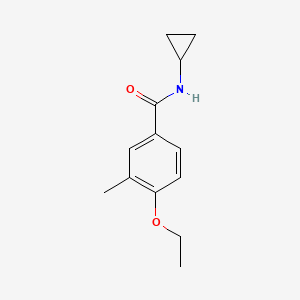![molecular formula C19H21ClN2O3 B4630105 2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)
2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide
Descripción general
Descripción
2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide is a compound that has been the subject of various studies focusing on its synthesis, structural analysis, and properties. This compound is related to a class of benzamides, which are often explored for their diverse chemical and physical properties.
Synthesis Analysis
- The synthesis of related benzamide compounds often involves specific reactions under controlled conditions. For instance, Demir et al. (2016) synthesized a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, using X-ray diffraction, IR, NMR, and UV–Vis spectra, coupled with hybrid-DFT calculations (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).
Molecular Structure Analysis
- Advanced techniques like X-ray diffraction and spectroscopic methods (IR, NMR, UV-Vis) are utilized to analyze the molecular structure. The study by Demir et al. (2016) presents an example, where the optimized molecular structure was compared with experimental X-ray diffraction results (Demir et al., 2016).
Chemical Reactions and Properties
- Benzamide derivatives demonstrate a range of chemical reactions, often influenced by their molecular structure. For instance, Ighilahriz-Boubchir et al. (2017) explored the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives using heteropolyacids as catalysts, indicating the versatility in chemical reactions these compounds can undergo (Ighilahriz-Boubchir, Boutemeur-Kheddis, Rabia, Makhloufi-Chebli, Hamdi, & Silva, 2017).
Physical Properties Analysis
- The physical properties like melting points, thermal stability, and crystalline forms are often explored using thermal analysis and X-ray powder diffractometry. Yanagi et al. (2000) provided insights into this by analyzing two polymorphs of a similar compound, indicating different thermal properties and stability (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).
Chemical Properties Analysis
- The chemical properties such as reactivity, molecular electrostatic potential, and non-linear optical properties can be assessed through computational methods like DFT. Demir et al. (2016) used B3LYP/6-311G(d,p) level calculations to determine these properties for a related compound (Demir et al., 2016).
Aplicaciones Científicas De Investigación
Scientific Research Applications
Serotonin 4 Receptor Agonist for Gastrointestinal Motility : Benzamide derivatives, including those with chloro, methoxy, and pentanoylamino substitutions, have been evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, which is crucial for gastrointestinal motility. For instance, Sonda et al. (2003) synthesized a series of benzamide derivatives and tested their ability to contract the isolated guinea-pig ascending colon, aiming to improve gastrointestinal motility with favorable pharmacological profiles. This research demonstrates the potential of such compounds in developing treatments for gastrointestinal disorders (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
Catalysis and Green Chemistry : The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives under environmentally benign conditions showcases the application of benzamide compounds in catalysis and green chemistry. Ighilahriz-Boubchir et al. (2017) utilized Keggin-type heteropolyacids as catalysts for the synthesis of these derivatives under solvent-free conditions and microwave irradiation, highlighting the compound's role in developing sustainable chemical processes (Ighilahriz-Boubchir, Boutemeur-Kheddis, Rabia, Makhloufi-Chebli, Hamdi, & Silva, 2017).
Anticonvulsant Activity : Benzamides, including those with specific structural features, have been synthesized and evaluated for their anticonvulsant activity. Mussoi et al. (1996) examined a series of benzamides for their effectiveness in maximal electroshock (MES) and pentylenetetrazol (MET) screens for anticonvulsant activity, suggesting the therapeutic potential of benzamide derivatives in epilepsy treatment (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).
Propiedades
IUPAC Name |
2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-4-9-18(23)21-13-10-11-16(17(12-13)25-2)22-19(24)14-7-5-6-8-15(14)20/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFGFAQKPFUFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4630025.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)

![1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)
![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)
![N-[5-methyl-1-[3-(trifluoromethyl)benzoyl]-2(1H)-pyridinylidene]-3-(trifluoromethyl)benzamide](/img/structure/B4630069.png)

![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)
![2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4630096.png)

![N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)
![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)
